molecular formula C16H11N3 B12027110 alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile CAS No. 57319-66-1

alpha-(Phenylmethylene)-1H-benzimidazole-2-acetonitrile

Cat. No.: B12027110
CAS No.: 57319-66-1
M. Wt: 245.28 g/mol
InChI Key: YASZPDZHYPEICO-JLHYYAGUSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile is a heterocyclic compound that features a benzimidazole ring fused with a phenylacrylonitrile moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and nitrile formation. One common method includes the reaction of o-phenylenediamine with benzaldehyde in the presence of a catalyst such as acetic acid, followed by the addition of a nitrile source like potassium cyanide .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole ring with a phenylacrylonitrile moiety allows for versatile applications in various fields of research .

Properties

CAS No.

57319-66-1

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C16H11N3/c17-11-13(10-12-6-2-1-3-7-12)16-18-14-8-4-5-9-15(14)19-16/h1-10H,(H,18,19)/b13-10+

InChI Key

YASZPDZHYPEICO-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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